molecular formula C18H17N3O3 B277257 N-(2-ethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

N-(2-ethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

カタログ番号 B277257
分子量: 323.3 g/mol
InChIキー: PTGLRIMSEUSDKQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-ethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, also known as E-3810, is a small molecule inhibitor that has shown potential in cancer treatment. It is a quinazoline-based compound that inhibits the activity of vascular endothelial growth factor receptor 2 (VEGFR2), a protein that plays a critical role in angiogenesis, the process by which new blood vessels are formed in the body.

作用機序

N-(2-ethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide inhibits the activity of VEGFR2, a protein that is involved in the formation of new blood vessels. By blocking the activity of this protein, N-(2-ethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide reduces the blood supply to tumors, which can inhibit their growth and spread. In addition, N-(2-ethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to have anti-inflammatory effects, which may also contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to have several biochemical and physiological effects. It inhibits the activity of VEGFR2, which reduces the formation of new blood vessels in tumors. It also has anti-inflammatory effects, which may contribute to its anti-tumor activity. N-(2-ethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to be well-tolerated in animal studies, with no significant toxicity observed.

実験室実験の利点と制限

One advantage of N-(2-ethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is that it has shown promising anti-tumor activity in preclinical studies. It is also a small molecule inhibitor, which makes it easier to synthesize and modify than larger protein-based inhibitors. However, like all experimental compounds, it has limitations. It has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known. In addition, it may have off-target effects that could limit its usefulness in certain applications.

将来の方向性

There are several future directions for research on N-(2-ethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. One area of interest is the development of combination therapies that include N-(2-ethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. It has been shown to enhance the activity of chemotherapy and radiation therapy in preclinical studies, so it may be useful in combination with these therapies in the clinic. Another area of interest is the identification of biomarkers that can predict response to N-(2-ethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. This could help to identify patients who are most likely to benefit from treatment with this compound. Finally, there is interest in the development of more potent and selective inhibitors of VEGFR2, which could improve the efficacy and safety of this class of compounds.

合成法

The synthesis of N-(2-ethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide involves several steps, starting with the reaction of 2-ethoxyaniline with ethyl 2-bromoacetate to form N-(2-ethoxyphenyl)-2-bromoacetamide. This intermediate is then reacted with 2-amino-4-oxo-3(4H)-quinazoline to form the final product, N-(2-ethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. The synthesis of N-(2-ethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been optimized to improve the yield and purity of the compound, making it more suitable for research applications.

科学的研究の応用

N-(2-ethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth of tumor cells in vitro and in vivo, and to reduce the formation of new blood vessels in tumors. This makes it a promising candidate for use in combination with other cancer therapies, such as chemotherapy and radiation therapy.

特性

分子式

C18H17N3O3

分子量

323.3 g/mol

IUPAC名

N-(2-ethoxyphenyl)-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C18H17N3O3/c1-2-24-16-10-6-5-9-15(16)20-17(22)11-21-12-19-14-8-4-3-7-13(14)18(21)23/h3-10,12H,2,11H2,1H3,(H,20,22)

InChIキー

PTGLRIMSEUSDKQ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)CN2C=NC3=CC=CC=C3C2=O

正規SMILES

CCOC1=CC=CC=C1NC(=O)CN2C=NC3=CC=CC=C3C2=O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。